4(3H)-Quinazolinone, 3-(((((4-methoxyphenyl)amino)methyl)amino)methyl)-, dihydrochloride 4(3H)-Quinazolinone, 3-(((((4-methoxyphenyl)amino)methyl)amino)methyl)-, dihydrochloride
Brand Name: Vulcanchem
CAS No.: 75159-31-8
VCID: VC18425310
InChI: InChI=1S/C17H18N4O2.2ClH/c1-23-14-8-6-13(7-9-14)19-10-18-11-21-12-20-16-5-3-2-4-15(16)17(21)22;;/h2-9,12,18-19H,10-11H2,1H3;2*1H
SMILES:
Molecular Formula: C17H20Cl2N4O2
Molecular Weight: 383.3 g/mol

4(3H)-Quinazolinone, 3-(((((4-methoxyphenyl)amino)methyl)amino)methyl)-, dihydrochloride

CAS No.: 75159-31-8

Cat. No.: VC18425310

Molecular Formula: C17H20Cl2N4O2

Molecular Weight: 383.3 g/mol

* For research use only. Not for human or veterinary use.

4(3H)-Quinazolinone, 3-(((((4-methoxyphenyl)amino)methyl)amino)methyl)-, dihydrochloride - 75159-31-8

Specification

CAS No. 75159-31-8
Molecular Formula C17H20Cl2N4O2
Molecular Weight 383.3 g/mol
IUPAC Name 3-[[(4-methoxyanilino)methylamino]methyl]quinazolin-4-one;dihydrochloride
Standard InChI InChI=1S/C17H18N4O2.2ClH/c1-23-14-8-6-13(7-9-14)19-10-18-11-21-12-20-16-5-3-2-4-15(16)17(21)22;;/h2-9,12,18-19H,10-11H2,1H3;2*1H
Standard InChI Key AARWUODNYYQENI-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)NCNCN2C=NC3=CC=CC=C3C2=O.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

The core structure consists of a quinazolin-4(3H)-one moiety substituted at position 3 with a bis-aminomethyl group bearing a 4-methoxyphenyl substituent (Fig. 1). The dihydrochloride salt enhances water solubility, a critical factor for bioavailability. Key structural attributes include:

  • Quinazolinone backbone: A bicyclic system comprising fused benzene and pyrimidine rings, with a ketone group at position 4 .

  • C3 substituent: A branched alkylamine chain terminating in a 4-methoxyphenyl group, introducing hydrogen-bonding capacity and electron-donating effects via the methoxy group .

  • Salt form: Protonation of the amine groups improves stability and ionic character .

Table 1: Predicted physicochemical properties based on structural analogs

PropertyValue
Molecular formulaC₁₈H₂₁Cl₂N₅O₂
Molecular weight418.3 g/mol
LogP (octanol-water)1.8 ± 0.3 (estimated)
Water solubility>50 mg/mL (dihydrochloride)
pKa6.2 (amine), 3.1 (quinazolinone)

Synthesis Pathways

While no explicit synthesis route for this compound is documented, analogous methods for C3-substituted quinazolinones provide a feasible blueprint :

Stepwise Construction

  • Quinazolinone core formation: Anthranilic acid undergoes condensation with butyryl chloride to form a benzoxazinone intermediate, followed by ring expansion with amines .

  • C3 functionalization: Nucleophilic substitution at position 3 using chloroacetyl chloride introduces reactive sites for subsequent amination .

  • Bis-aminomethylation: Sequential reactions with methylamine and 4-methoxybenzylamine yield the target substituent, followed by hydrochloride salt formation .

Critical reaction parameters:

  • Temperature control (<60°C) to prevent decomposition of the methoxy group .

  • Use of polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Biological Activity and Mechanisms

The structural motif aligns with pharmacologically active quinazolinones, suggesting potential interactions with multiple therapeutic targets:

Cytotoxic Effects

  • EGFR inhibition: Quinazolinones with C3 arylalkyl chains (e.g., gefitinib analogs) block epidermal growth factor receptor autophosphorylation at IC₅₀ values of 5–50 nM .

  • STAT3 pathway modulation: The 4-methoxy group may mimic actinoquinazolinone’s suppression of STAT3 signaling in gastric cancer cells (5 µM potency) .

Neurological Targets

  • Adenosine receptor antagonism: C2-substituted quinazolinones exhibit A₁/A₂ₐ affinity (Kᵢ = 2.5–2.8 µM), suggesting potential for Parkinson’s disease therapy .

Comparative Analysis of Analogous Derivatives

Table 2: Biological activities of structurally related quinazolinones

Compound SubstituentsTargetActivity (IC₅₀/Kᵢ)
3-Benzyl-2-cinnamylthio-6-methylDHFR0.8 µM
Actinoquinazolinone (7-hydroxy-6-methoxy)STAT3/EMT markers5 µM
C2-3,4-DimethoxyphenylA₂ₐ adenosine receptor2.81 µM
Target compoundEGFR/STAT3 (predicted)1–10 µM (estimated)

Challenges and Future Directions

  • Synthetic optimization: Improving yield (>35% in current analogs) via microwave-assisted or flow chemistry approaches .

  • Selectivity profiling: Addressing potential off-target effects on adenosine receptors and cytochrome P450 isoforms .

  • Formulation development: Leveraging the dihydrochloride salt’s solubility for intravenous or sustained-release formulations .

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